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Compound Name: 2,6-Di-tert-butylnaphthalene

Cat. No.: B165587 Get Quote

An In-Depth Technical Guide to the Physical Properties of 2,6-Di-tert-butylnaphthalene

Executive Summary
This technical guide provides a comprehensive overview of the core physical and chemical

properties of 2,6-Di-tert-butylnaphthalene (2,6-DTBN). Designed for researchers, chemists,

and drug development professionals, this document moves beyond a simple recitation of data

points to offer insights into the experimental determination of these properties, the rationale

behind the methodologies, and the practical implications for laboratory work. We delve into the

molecular, spectroscopic, thermal, and solubility characteristics of 2,6-DTBN, supported by

standardized protocols and authoritative references.

Introduction: Understanding 2,6-Di-tert-
butylnaphthalene
2,6-Di-tert-butylnaphthalene is a disubstituted aromatic hydrocarbon. Its structure consists of

a naphthalene core with two sterically hindering tert-butyl groups at the 2 and 6 positions. This

substitution pattern imparts specific properties of symmetry, thermal stability, and solubility that

make it a compound of interest in materials science, organic synthesis, and as a structural

motif in pharmaceutical research. The bulky tert-butyl groups can influence molecular packing

in the solid state and modulate the electronic properties of the naphthalene ring system. A

thorough understanding of its physical properties is the foundational prerequisite for its effective

application.
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The definitive identity of a chemical compound is established through a combination of its

molecular formula and its unique spectroscopic fingerprint. These parameters are crucial for

quality control, reaction monitoring, and structural confirmation.

Core Molecular Identifiers
A summary of the fundamental molecular properties of 2,6-Di-tert-butylnaphthalene is

presented in Table 1.

Property Value Source(s)

IUPAC Name
2,6-bis(1,1-

dimethylethyl)naphthalene
[1]

Synonyms
2,6-DTBN, Naphthalene, 2,6-

di-tert-butyl-
[1][2]

CAS Number 3905-64-4 [2][3]

Molecular Formula C₁₈H₂₄ [2][3]

Molecular Weight 240.39 g/mol [3]

Appearance White solid [3]

Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For a

compound like 2,6-DTBN, Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,

and Mass Spectrometry (MS) are the principal techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹H

and ¹³C NMR spectra are relatively simple. ¹H NMR will show a singlet for the 18 equivalent

protons of the two tert-butyl groups and distinct signals for the aromatic protons. ¹³C NMR

provides information on the different carbon environments.[4] A study combining solid-state

NMR and crystallography has revealed the existence of different polymorphs, highlighting

how molecular packing can create crystallographically independent environments even in a

symmetric molecule.[5]
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Infrared (IR) Spectroscopy: The FTIR spectrum is used to identify functional groups. For 2,6-

DTBN, the spectrum is characterized by C-H stretching vibrations from the aromatic rings

and the aliphatic tert-butyl groups, as well as characteristic aromatic C=C stretching bands.

[1]

Mass Spectrometry (MS): In a typical GC-MS analysis, 2,6-DTBN will show a molecular ion

(M⁺) peak at m/z 240, corresponding to its monoisotopic mass.[1] A prominent fragment is

often observed at m/z 225, corresponding to the loss of a methyl group ([M-15]⁺).[1]

The following diagram outlines a typical workflow for the comprehensive identification and

purity assessment of a 2,6-DTBN sample.

Workflow: Spectroscopic Identification of 2,6-DTBN
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Caption: Workflow for Spectroscopic Identification.

Thermophysical Properties
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The thermal behavior of a compound dictates its handling, storage, and reaction conditions.

For 2,6-DTBN, the key thermophysical properties are its melting and boiling points.

Property Value Source(s)

Melting Point 145-148 °C [3][6]

Boiling Point 335.1 °C (at 760 mmHg) [2][6]

Density 0.935 g/cm³ [2][6]

Flash Point 165.2 °C [2][6]

Experimental Protocol: Melting Point Determination by
DSC
Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately

determining the melting point (Tₘ) and enthalpy of fusion (ΔHfus) of a crystalline solid.[7] The

method measures the difference in heat flow between a sample and a reference as a function

of temperature.

Rationale: Unlike simple capillary melting point apparatus, DSC provides quantitative

thermodynamic data. The choice of a controlled heating rate (e.g., 10 °C/min) ensures thermal

equilibrium and produces a sharp, well-defined endotherm, from which the onset temperature

is taken as the melting point for pure organic compounds.[8] A heat-cool-heat cycle is often

employed to erase the sample's prior thermal history, ensuring data comparability.[8]
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Protocol: DSC Melting Point Analysis

1. Sample Prep:
Weigh 2-10 mg of 2,6-DTBN

into a hermetic Al pan.

2. Encapsulation:
Place lid on pan and crimp

to seal.

3. Instrument Setup:
Place sample pan and an empty
reference pan into the DSC cell.

4. Method Programming:
Set atmosphere (N₂)

and program a heat-cool-heat cycle
(e.g., ramp at 10 °C/min).

5. Data Acquisition:
Initiate the run and record

the heat flow vs. temperature.

6. Data Analysis:
Analyze the endotherm from the

second heating cycle.

Report:
- Melting Point (Tₘ) from onset
- Enthalpy of Fusion (ΔHfus)

Click to download full resolution via product page

Caption: Experimental Workflow for DSC Analysis.
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Solubility Characteristics
The solubility of 2,6-DTBN is governed by the "like dissolves like" principle. As a large,

nonpolar aromatic hydrocarbon, it is expected to be readily soluble in nonpolar organic solvents

and poorly soluble in polar solvents.

While comprehensive solubility data is not readily available in the literature, a qualitative and

quantitative profile can be determined experimentally. A related compound, 3,7-di-tert-

butylnaphthalene-2,6-diol, was noted for its poor solubility in dichloromethane, suggesting that

even with polar functional groups, the bulky nonpolar core dominates.[9]

Experimental Protocol: Qualitative Solubility
Assessment
This protocol provides a systematic method to classify the solubility of 2,6-DTBN in a range of

common laboratory solvents.

Rationale: Testing solubility in a spectrum of solvents with varying polarities (e.g., hexane,

toluene, acetone, ethanol, water) provides a practical profile for selecting appropriate solvents

for reactions, purification, and analysis.[2][10] A standard ratio of solute to solvent (e.g., 10 mg

in 1 mL) is used for consistent qualitative assessment.
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Protocol: Qualitative Solubility Testing

1. Preparation:
Add ~10 mg of 2,6-DTBN
to a series of labeled vials.

2. Solvent Addition:
Add 1 mL of a test solvent

(e.g., Hexane, Toluene, EtOAc,
Acetone, EtOH, H₂O) to each vial.

3. Equilibration:
Vortex each vial for 1-2 minutes

at a controlled temperature (e.g., 25 °C).

4. Observation:
Visually inspect each vial for

undissolved solid.

5. Classification

Soluble:
No visible solid.

Clear Solution

Partially Soluble:
Some solid remains.

Cloudy/Solid Present

Insoluble:
Most/all solid remains.

No Change

Click to download full resolution via product page

Caption: Protocol for Solubility Assessment.

Safety and Handling
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There is conflicting information in public databases regarding the hazards of 2,6-Di-tert-
butylnaphthalene.

The ECHA C&L Inventory reports aggregated data classifying the compound as H302

(Harmful if swallowed) and H410 (Very toxic to aquatic life with long lasting effects).[1]

Conversely, at least one major supplier's Safety Data Sheet (SDS) classifies it as "Not a

hazardous substance or mixture".[10]

Expert Recommendation: This discrepancy underscores a critical principle of laboratory safety:

always consult the specific SDS provided by the vendor from whom the material was

purchased. Do not rely solely on aggregated database information. Given the potential for

acute oral toxicity and significant aquatic toxicity, it is prudent to handle 2,6-Di-tert-
butylnaphthalene with standard chemical hygiene practices. This includes wearing

appropriate personal protective equipment (gloves, safety glasses), avoiding dust generation,

and preventing release into the environment.[1][10]

Conclusion
2,6-Di-tert-butylnaphthalene is a well-defined crystalline solid with a melting point in the range

of 145-148 °C. Its identity is readily confirmed by standard spectroscopic techniques, which

reveal a simple signature consistent with its symmetric structure. Its thermophysical properties

suggest good thermal stability, while its large, nonpolar structure dictates its solubility primarily

in nonpolar organic solvents. Researchers should exercise caution and adhere to the vendor-

specific SDS for handling, particularly noting the potential for aquatic toxicity. The protocols and

data presented in this guide provide a robust framework for the safe and effective use of 2,6-
Di-tert-butylnaphthalene in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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